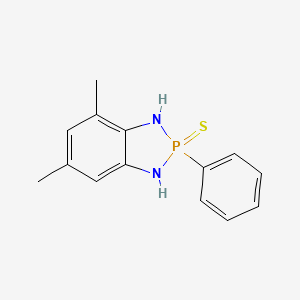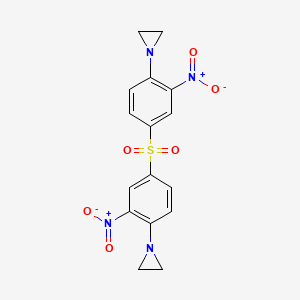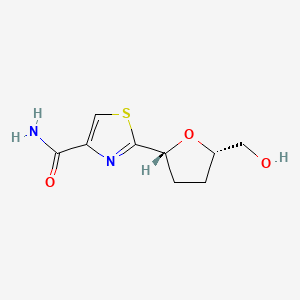
3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide is an organic compound that belongs to the class of phthalides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-acetoxy-2-methylbenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a catalyst to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the phthalide ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)phthalide: Lacks the acetoxy and methyl groups.
3-(4-Acetoxyphenyl)phthalide: Lacks the fluorine and methyl groups.
3-(4-Methylphenyl)phthalide: Lacks the fluorine and acetoxy groups.
Uniqueness
3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide is unique due to the presence of both fluorine and acetoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to similar compounds.
Propiedades
Número CAS |
148238-46-4 |
|---|---|
Fórmula molecular |
C23H17FO4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
[4-[1-(4-fluorophenyl)-3-oxo-2-benzofuran-1-yl]-3-methylphenyl] acetate |
InChI |
InChI=1S/C23H17FO4/c1-14-13-18(27-15(2)25)11-12-20(14)23(16-7-9-17(24)10-8-16)21-6-4-3-5-19(21)22(26)28-23/h3-13H,1-2H3 |
Clave InChI |
ARWYVQDENBNRMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)C)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)









![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)
